Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine
Overview
Description
Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. . The piperazine derivative, 1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine, is a complex organic molecule that features a piperazine ring substituted with a phenylmethoxyphenoxyethyl group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative. This can be achieved through the reaction of piperazine with 2-(4-phenylmethoxyphenoxy)ethyl chloride under basic conditions. The resulting product is then reacted with oxalic acid to form the final compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, altering their activity. The phenylmethoxyphenoxyethyl group can enhance binding affinity and specificity, leading to targeted effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with various industrial and laboratory uses.
Piperazine: A heterocyclic amine used in pharmaceuticals and as a chemical intermediate.
Phenylmethoxyphenoxyethyl derivatives: Compounds with similar structural features used in organic synthesis and drug development.
Uniqueness
Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine is unique due to its combination of oxalic acid and a complex piperazine derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C2H2O4/c1-2-4-17(5-3-1)16-23-19-8-6-18(7-9-19)22-15-14-21-12-10-20-11-13-21;3-1(4)2(5)6/h1-9,20H,10-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVDLRSEYCAYDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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